molecular formula C18H18N2O5S B2572143 N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide CAS No. 1203253-94-4

N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide

Cat. No. B2572143
CAS RN: 1203253-94-4
M. Wt: 374.41
InChI Key: YTBOQFHFFMAQEU-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide, also known as MS023, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Chemical Reactivity and Synthesis Applications

Methanesulfonyl derivatives are integral to various chemical reactions and synthesis processes. The research on substituted ammonium ions' effects on the reaction rates with methanesulfonyl fluoride highlights its potential in enzymatic and chemical studies due to the unique reactivity of the sulfonyl group (Kitz & Wilson, 1963). Similarly, the synthesis and structural determination of three nimesulide derivatives, which include methanesulfonamide groups, show how modifications in the chemical structure can influence molecular interactions and assembly, contributing to the development of new materials and drugs (Dey et al., 2016).

Molecular Structure and Interaction Studies

The study of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provides insights into the structural and spectroscopic characteristics of sulfonyl-containing compounds. This research is crucial for understanding the formation and stability of chemical complexes, which has implications for pharmaceutical design and molecular engineering (Binkowska et al., 2001).

Antibacterial Activity and Medical Applications

The synthesis, characterization, and study of the antibacterial activity of new sulfonamide derivatives and their metal complexes indicate the potential of these compounds in medicinal chemistry. Sulfonamides have a long history of use as antibacterial agents, and the development of new derivatives can lead to the discovery of novel drugs with improved efficacy and reduced resistance (Özdemir et al., 2009).

Advanced Material Development

The study on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions showcases the role of sulfonyl-containing compounds in the development of new materials with specific properties. These compounds can be utilized in creating materials with tailored electronic, optical, or mechanical properties, contributing to advancements in material science (Craig et al., 2000).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-26(23,24)20-14-4-2-3-13(9-14)19-18(22)11-25-15-7-5-12-6-8-17(21)16(12)10-15/h2-5,7,9-10,20H,6,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBOQFHFFMAQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

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